molecular formula C9H9NO3 B1604841 Methyl 5-acetylnicotinate CAS No. 38940-61-3

Methyl 5-acetylnicotinate

Cat. No. B1604841
CAS RN: 38940-61-3
M. Wt: 179.17 g/mol
InChI Key: BUKCTHLVWBOTIE-UHFFFAOYSA-N
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Description

Methyl 5-acetylnicotinate, also known as 5-acetylnicotinic acid methyl ester, is an ester of nicotinic acid and is a chiral compound that has been studied for its potential applications in the medical and scientific fields. It is a derivative of nicotinic acid, which is a naturally occurring substance found in plants and animals. Methyl 5-acetylnicotinate has been studied for its potential as an anti-inflammatory, antioxidant, and anti-cancer agent. It has also been studied for its ability to modulate the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase.

Scientific Research Applications

Epigenetic Modulation in Cancer Research

Research has shown that methyl 5-acetylnicotinate, when used in conjunction with other compounds like 5-aza-2'-deoxycytidine and trichostatin A, can play a significant role in epigenetic modulation. This includes the activation of tumor suppressor genes through DNA methylation and histone acetylation processes. In cancer research, these mechanisms are crucial for understanding the regulation of gene expression and developing potential cancer therapies (Grassi et al., 2003).

Influence on DNA Methylation and Histone Acetylation

Methyl 5-acetylnicotinate has been studied for its impact on DNA methylation and histone acetylation, essential processes in gene expression. For instance, in breast carcinoma cells, 5-aza-2′-deoxycytidine (a related compound) and trichostatin A showed significant antineoplastic activity and influenced the expression of key genes such as retinoic acid receptor β and estrogen receptor α. These findings highlight the potential of combining DNA methylation inhibitors and histone deacetylase inhibitors in cancer chemotherapy (Bovenzi & Momparler, 2001).

Integrated Microarray System in Cancer Epigenetics

An integrated microarray system using short CpG island tags has been developed to assess the effects of epigenetic treatments, including 5-aza-2'-deoxycytidine and trichostatin A, on gene expression, DNA methylation, and histone acetylation. This system helps in dissecting the complex hierarchy of epigenetic changes in cancer and provides a powerful tool for analyzing the relationship between transcription factors and promoter targets in cancer genomes (Shi et al., 2003).

Implications in Cloning Efficiency

Research on cloned bovine embryos suggests that treating donor cells with compounds like 5-aza-2′-Deoxycytidine can modify epigenetic characteristics and potentially improve cloning efficiency. This study demonstrates the significant impact of DNA methylation and histone acetylation on the development of cloned embryos, which can be influenced by treatments with compounds related to methyl 5-acetylnicotinate (Enright et al., 2005).

properties

IUPAC Name

methyl 5-acetylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6(11)7-3-8(5-10-4-7)9(12)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKCTHLVWBOTIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CN=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344389
Record name Methyl 5-acetylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-acetylnicotinate

CAS RN

38940-61-3
Record name Methyl 5-acetylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-acetylpyridine-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Lounasmaa, K Karinen, DD Belle, A Tolvanen - Tetrahedron letters, 1996 - Elsevier
… Synthesis was begun from methyl 5-(1 ‘-hydroxyethyl)nicotinate (7)7, which was prepared by reduction from methyl 5-acetylnicotinate. * Alkylation of 7 with tryptophyl bromide gave salt …
Number of citations: 10 www.sciencedirect.com
DD Belle, A Tolvanen, M Lounasmaa - Tetrahedron, 1996 - Elsevier
Total syntheses are described for seven tacamine-type indole alkaloids (1–7) found in Tabernaemontana eglandulosa. (±)-Tacamine (1), (±)-16-epitacamine (2), and (±)-apotacamine (3…
Number of citations: 20 www.sciencedirect.com
Z Wang, S Tang, C Ma, N Toyooka, H Kida… - Journal of Traditional …, 2008 - jstage.jst.go.jp
… Since baker’s yeast stereoselectively reduced 3acetylpyridine and methyl 5-acetylnicotinate to (9-3pyridinemethanol and methyl (5)-5-(1'-hydroxyethyl) nicotinate, respectively, we …
Number of citations: 6 www.jstage.jst.go.jp
E Conde, C Cara, A Moure, E Ruiz, E Castro… - Food Chemistry, 2009 - Elsevier
The liquors from liquid hot water treatment (LHW) and from steam explosion (SE) of Olea europea pruning were characterised for phenolic content and in vitro antioxidant activity. Rising …
Number of citations: 150 www.sciencedirect.com
F Bracher, T Papke - Monatshefte für Chemie/Chemical Monthly, 1995 - Springer
Pyridine alkaloids from Rubiaceae were prepared by palladium-catalyzed cross-coupling reactions of methyl 5-bromonicotinate (6) with various organometallic reagents. Baker's yeast …
Number of citations: 16 link.springer.com
PA Keller, MK Abdel-Hamid… - Pyridines: From Lab to …, 2013 - books.google.com
This chapter will present the synthesis of basic pyridines functionalised in various positions with a range of different substituents. The discussion will highlight the advantages of each …
Number of citations: 1 books.google.com
GW Gribble, L Fu, QX Lin - Pyridines: from lab to production, 2013 - books.google.com
This chapter discusses the best methods for the preparation of substituted pyridines by attachment of substituents to the pyridine ring. Unlike ‘p-excessive’heterocycles like pyrroles,‘p-…
Number of citations: 2 books.google.com
M HAro
Number of citations: 0

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